molecular formula C19H16N2O3S B2384015 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid CAS No. 554404-30-7

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid

Cat. No. B2384015
M. Wt: 352.41
InChI Key: BIFSOUIPRXMJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, also known as MSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MSA is a member of the quinolone family of compounds and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Chemical Reactivity and Cyclization

2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, due to its structural components, may be involved in various chemical reactions and cyclization processes. For instance, compounds with similar structures have been shown to cyclize in the presence of bases, leading to the formation of anilides of hydroxyquinoline sulfonic acid, regardless of the base's strength (Ukrainets et al., 2014). Such reactions are crucial in the synthesis of heterocyclic compounds, which are foundational in the development of pharmaceuticals and materials with specific chemical properties.

Synthesis and Transformation of Quinoline Derivatives

The chemical framework of 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid allows for the synthesis and transformation of various quinoline derivatives. These processes are essential for exploring the potential biological activities of these compounds. For example, Avetisyan and colleagues synthesized 2- and 4-(2-Methylquinolin-4-ylamino)benzoic acids and their derivatives, demonstrating the versatility of quinoline compounds in chemical synthesis (Avetisyan et al., 2007). Such research underpins the development of new molecules for various scientific applications, including medicinal chemistry and material science.

Catalytic Applications in Organic Synthesis

Compounds related to 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid have been utilized in catalysis, particularly in C-H bond amination and sulfonylation reactions. For instance, Roane and Daugulis described a method for aminoquinoline-directed, copper-catalyzed amination of C(sp2)-H bonds of benzoic acid derivatives, highlighting the role of quinoline derivatives in facilitating such transformations (Roane & Daugulis, 2016). Similarly, Liu et al. reported on copper-mediated ortho C-H sulfonylation of benzoic acid derivatives, utilizing aminoquinoline as a directing group (Liu et al., 2015). These studies showcase the potential of quinoline derivatives in enhancing the efficiency and selectivity of organic synthesis reactions, contributing to the development of more sustainable and versatile chemical processes.

Fluorescent Properties and Material Science Applications

The unique structure of quinoline derivatives, including 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, lends them potential applications in material science, particularly in the development of fluorescent materials. Avetisyan and colleagues investigated the fluorescent properties of quinoline derivatives, providing insights into their potential use in optical materials and sensors (Avetisyan et al., 2007). The ability to manipulate the fluorescent properties of these compounds through chemical transformations opens up avenues for creating novel materials with specific optical characteristics.

properties

IUPAC Name

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-10-18(21-15-8-4-2-6-13(12)15)25-11-17(22)20-16-9-5-3-7-14(16)19(23)24/h2-10H,11H2,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFSOUIPRXMJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid

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